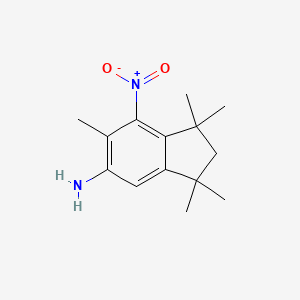

1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-8-10(15)6-9-11(12(8)16(17)18)14(4,5)7-13(9,2)3/h6H,7,15H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEPLYVYORHREW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280439 |

Source

|

| Record name | 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255393-53-4 |

Source

|

| Record name | 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

This guide provides a comprehensive overview of a theoretical synthesis route for 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine, a complex substituted indane derivative. The proposed pathway is grounded in established principles of organic chemistry, drawing parallels from the synthesis of related indane structures and electrophilic aromatic substitution reactions. This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of synthetic organic chemistry.

Strategic Approach to Synthesis

The synthesis of this compound presents a significant challenge due to the specific substitution pattern on the indane core. A logical and stepwise approach is essential for achieving the target molecule. The proposed strategy involves the following key transformations:

-

Construction of the Polysubstituted Indane Core: The synthesis will commence with the formation of a pentamethylated indane skeleton.

-

Regioselective Nitration: Introduction of a nitro group at the C-7 position of the indane ring.

-

Introduction of the Amine Functionality: Subsequent introduction of an amine group at the C-5 position.

The following sections will elaborate on each of these stages, providing detailed reaction protocols and mechanistic insights.

Synthesis of the 1,1,3,3,6-Pentamethylindan Core

The initial and crucial phase of the synthesis is the construction of the 1,1,3,3,6-pentamethylindan framework. A plausible approach is a Friedel-Crafts-type reaction between a suitable aromatic precursor and an alkylating agent.

Proposed Reaction Scheme:

A potential starting material is p-xylene, which can be reacted with 2,4-dichloro-2,4-dimethylpentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis of the pentamethylindan core.

Experimental Protocol:

-

To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., carbon disulfide or dichloromethane) at 0°C, add p-xylene.

-

Slowly add a solution of 2,4-dichloro-2,4-dimethylpentane in the same solvent to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 1,1,3,3,6-pentamethylindan.

Mechanistic Rationale:

The reaction proceeds via a double Friedel-Crafts alkylation mechanism. The Lewis acid, AlCl₃, facilitates the formation of a tertiary carbocation from 2,4-dichloro-2,4-dimethylpentane. This carbocation then acts as an electrophile, attacking the electron-rich p-xylene ring. A second intramolecular Friedel-Crafts alkylation follows to form the five-membered ring of the indane core.

Regioselective Nitration of 1,1,3,3,6-Pentamethylindan

The next critical step is the introduction of a nitro group at the C-7 position. The directing effects of the existing alkyl groups on the aromatic ring will heavily influence the regioselectivity of this electrophilic aromatic substitution reaction.

Directing Effects of Substituents:

The indane core has two remaining aromatic protons at the C-5 and C-7 positions. The alkyl groups at C-1, C-3, and C-6 are ortho, para-directing. The gem-dimethyl groups at C-1 and C-3, along with the methyl group at C-6, will activate the aromatic ring towards electrophilic attack. Steric hindrance will play a significant role in determining the final position of the nitro group. The C-7 position is sterically less hindered compared to the C-5 position, which is flanked by the C-6 methyl group and the bulky C-1 gem-dimethyl group. Therefore, nitration is expected to occur preferentially at the C-7 position.

Proposed Reaction Scheme:

Caption: Nitration of the pentamethylindan core.

Experimental Protocol:

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0°C.

-

Slowly add 1,1,3,3,6-pentamethylindan to the cold nitrating mixture with vigorous stirring.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, stir the reaction mixture at 0-5°C for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC) or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting 1,1,3,3,6-pentamethyl-7-nitroindan by recrystallization or column chromatography.

Introduction of the Amine Functionality

The final step is the introduction of the amine group at the C-5 position. A plausible strategy involves a second nitration followed by a selective reduction of one of the nitro groups. However, achieving regioselective dinitration could be challenging.

An alternative and potentially more controlled approach would be to first introduce a different functional group at the C-5 position that can later be converted to an amine. For the purpose of this guide, we will proceed with the dinitration-selective reduction route, acknowledging its potential difficulties.

Dinitration of 1,1,3,3,6-Pentamethylindan

Under more forcing nitration conditions (e.g., higher temperature or stronger nitrating agent), it may be possible to introduce a second nitro group. The first nitro group at C-7 is a meta-director. The alkyl groups remain ortho, para-directing. The interplay of these directing effects will determine the position of the second nitro group. The C-5 position is a plausible site for the second nitration.

Selective Reduction of the Dinitro Compound

Selective reduction of one nitro group in a dinitro aromatic compound can be achieved using specific reducing agents. Reagents such as sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) are known to selectively reduce one nitro group in the presence of another.

Proposed Reaction Scheme:

Caption: Selective reduction to the final product.

Experimental Protocol:

-

Dissolve the 1,1,3,3,6-pentamethyl-5,7-dinitroindan in a suitable solvent such as ethanol or methanol.

-

Prepare a solution of sodium sulfide or ammonium polysulfide in water or a mixture of water and ethanol.

-

Add the sulfide solution to the dinitro compound solution and heat the mixture under reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent and purify the crude product by column chromatography to yield this compound.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic proton, the amine protons, and the various methyl groups on the indane core. The chemical shifts and coupling patterns will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the indane framework. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the target compound. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine group, the asymmetric and symmetric stretching of the nitro group, and C-H stretching of the aromatic and aliphatic moieties. |

Conclusion

The synthesis of this compound is a challenging multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The proposed route, based on established organic reactions, provides a viable, albeit theoretical, pathway to this complex molecule. Further experimental optimization would be necessary to maximize yields and purity at each step. This guide serves as a foundational blueprint for researchers embarking on the synthesis of this and related polysubstituted indane derivatives.

References

- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

-

Recent advances in the synthesis of polyamine derivatives and their applications.[1]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.[2]

-

Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity.[3]

-

Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.[4]

-

Regioselective nitration of aromatic compounds and the reaction products thereof.[5]

-

1,3,3-Trimethyl-5-nitro-1-phenylindane.[6]

-

Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.[7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 6. 1,3,3-Trimethyl-5-nitro-1-phenylindane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Properties of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Disclaimer: Direct experimental data for 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine is not extensively available in the public domain. This guide has been meticulously compiled by synthesizing information from structurally analogous compounds and established principles of organic chemistry to provide a predictive yet comprehensive overview of its chemical properties for research and drug development professionals.

Introduction

This compound is a polysubstituted indane derivative. The indane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules.[1] Aminoindanes, in particular, have been investigated for a range of therapeutic applications, including their use as anti-Parkinsonian drugs.[2] The introduction of a nitro group, a potent electron-withdrawing moiety, is anticipated to significantly influence the molecule's electronic properties, reactivity, and potential biological activity. This guide aims to provide a detailed technical overview of the predicted chemical properties of this compound, offering valuable insights for researchers engaged in its synthesis, characterization, and exploration for drug discovery purposes.

Molecular Structure

The chemical structure of this compound is characterized by a central indane core, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring. The molecule is heavily substituted with five methyl groups, an amino group, and a nitro group at specific positions on the indane framework.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A plausible synthetic route to this compound would likely commence with the synthesis of the 1,1,3,3,6-pentamethylindane core. This could be achieved through a Friedel-Crafts alkylation reaction.[3][4][5] Subsequent nitration, followed by reduction of a nitro group and then a second nitration, would lead to the target molecule.

Sources

1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine CAS number lookup

An In-Depth Technical Guide to 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine for Researchers and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical compound this compound. The primary objective is to provide its definitive identification through the Chemical Abstracts Service (CAS) number and to synthesize the available technical information. It has been determined that while the compound is commercially available for research purposes, there is a significant lack of published in-depth studies, such as those detailing its synthesis, specific applications, or biological activity. Consequently, this guide will provide the core identification details and then extrapolate a potential scientific context for this molecule based on the established roles of its constituent chemical moieties—the aminoindane scaffold and the nitroaromatic group—in the field of drug discovery and chemical biology.

PART 1: Core Identification and Physicochemical Properties

CAS Number and Nomenclature

The definitive CAS number for this compound is 255393-53-4 .[1][2]

This compound is also known by several synonyms, which may be encountered in chemical supplier catalogs and databases:

-

5-Amino-7-nitro-1,1,3,3,6-pentamethylindane[2]

-

7-Nitro-1,1,3,3,6-pentamethylindan-5-ylamine[2]

-

1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-amine[2][3]

-

1H-Inden-5-amine, 2,3-dihydro-1,1,3,3,6-pentamethyl-7-nitro-[1][2]

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C14H20N2O2[2] |

| Molecular Weight | 248.32 g/mol [2] |

| Appearance | (Typically a solid, based on related compounds) |

| Solubility | (Expected to be soluble in organic solvents) |

PART 2: Scientific Context and Potential Research Applications

While specific data for this compound is scarce, its structure suggests potential utility in several areas of chemical and pharmaceutical research. The analysis below is based on the well-documented roles of its core structural components.

The Aminoindane Scaffold in Medicinal Chemistry

The indane ring system is a privileged scaffold in drug discovery. Its rigid, three-dimensional structure can present substituents in well-defined spatial orientations, which is advantageous for optimizing interactions with biological targets. The aminoindan moiety, in particular, is a key pharmacophore in several centrally-acting agents.

-

Precedent in Drug Design : Derivatives of aminoindane are known to be biologically active. For instance, the simple (+-)-1-aminoindan is a known chemical entity with documented safety and handling protocols.[4] More complex derivatives have been explored for various therapeutic applications.[5] The pentamethyl substitution pattern on the indane core of the topic compound would significantly increase its lipophilicity, which could influence its pharmacokinetic profile, such as its ability to cross the blood-brain barrier.

The Role of the Nitroaromatic Group

The presence of a nitro (-NO2) group on the aromatic ring is significant. Nitroaromatic compounds are versatile intermediates in organic synthesis and can also confer specific biological activities.

-

Synthetic Intermediate : The primary and most direct application of this compound is likely as a synthetic intermediate. The nitro group can be readily reduced to an amine, providing a handle for further chemical modifications. This would yield a diamino-pentamethylindane derivative, a potentially useful building block for combinatorial chemistry libraries aimed at screening for new bioactive compounds. The general strategy of using nitroindoles to synthesize aminotryptamines is a well-established synthetic pathway.[6]

-

Bioactive Potential : Nitroaromatic compounds themselves can exhibit biological effects. They are present in some approved drugs and are often investigated for antimicrobial and antiproliferative activities.[7] The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, potentially influencing its binding to target proteins.

Hypothetical Research Workflow

Given its status as a commercially available but under-characterized molecule, a logical research program would involve a systematic evaluation of its properties. The following workflow outlines a standard approach in a drug discovery or chemical biology setting.

Caption: A conceptual workflow for the characterization and development of a novel chemical entity.

PART 3: Experimental Methodologies (Hypothetical)

As no specific experimental protocols involving this compound have been published, this section provides a generalized, yet detailed, protocol for a key synthetic transformation that would likely be a first step in its utilization: the reduction of the nitro group.

Protocol: Reduction of Aromatic Nitro Group to Primary Amine

Objective: To convert this compound to 1,1,3,3,6-Pentamethylindane-5,7-diamine.

Causality: This transformation is a cornerstone of medicinal chemistry, as it converts a relatively inert nitro group into a highly versatile primary amine. This new functional group allows for the introduction of a wide variety of substituents via reactions such as amide coupling, reductive amination, and sulfonylation, which is essential for building a library of analogs for structure-activity relationship (SAR) studies. Tin(II) chloride is a classic and effective reagent for this purpose, known for its chemoselectivity in the presence of other functional groups.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH), 5 M aqueous solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in ethanol (10 mL per 1 g of substrate).

-

Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 78 °C) and stir vigorously. The reaction is typically complete within 2-4 hours.

-

Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates reaction completion.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully basify the mixture by the slow addition of 5 M NaOH solution until the pH is >10. This step is crucial to neutralize the HCl formed and to precipitate tin salts as tin hydroxide, which is insoluble.

-

Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 1,1,3,3,6-Pentamethylindane-5,7-diamine, can be purified by column chromatography on silica gel if necessary.

Trustworthiness: The protocol includes a self-validating step (TLC monitoring) to ensure the reaction proceeds to completion before workup, preventing the isolation of starting material. The basification and extraction steps are standard, robust procedures for isolating amine products from such reactions.

Conclusion

This compound (CAS: 255393-53-4) is a readily identifiable and commercially available chemical compound. However, it remains largely uncharacterized in peer-reviewed scientific literature. Its molecular structure, featuring a heavily substituted aminoindane core and a nitro group, positions it as a potentially valuable starting material for synthetic chemistry, particularly in the context of drug discovery. The aminoindane scaffold is a known pharmacophore, and the nitro group offers a reliable handle for chemical diversification. Future research on this compound would logically begin with its synthesis, full physicochemical characterization, and its derivatization into libraries for biological screening.

References

- Phantolide | 15323-35-0 | Chemical Bull Pvt. Ltd. (n.d.).

- Trimetazidine Dihydrochloride | CAS 13171-25-0 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Trimetazidine (hydrochloride) (CAS Number: 13171-25-0) | Cayman Chemical. (n.d.).

- 5-Amino-4-bromo-7-nitro-1,1,3,3,6-pentamethylindane - Apollo Scientific. (n.d.).

- Phantolide | CAS 15323-35-0 | SCBT - Santa Cruz Biotechnology. (n.d.).

- 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97 13171-25-0 - Sigma-Aldrich. (n.d.).

- PHANTOLIDE | 15323-35-0 - ChemicalBook. (n.d.).

- PHANTOLIDE CAS#: 15323-35-0 - ChemicalBook. (n.d.).

- CAS 13171-25-0 - Sigma-Aldrich. (n.d.).

- Trimetazidine dihydrochloride 13171-25-0 - MedchemExpress.com. (n.d.).

- Phantolide | CymitQuimica. (n.d.).

- This compound Chemical Properties - ChemicalBook. (n.d.).

- This compound - ChemicalBook. (n.d.).

- The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023, August 15).

- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH. (n.d.).

- WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents. (n.d.).

- 5-Amino-1-methylquinolinium | C10H11N2+ | CID 950107 - PubChem. (n.d.).

- Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC - NIH. (n.d.).

- Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - NIH. (n.d.).

- 1,3,3-Trimethyl-5-nitro-1-phenylindane - PMC - NIH. (n.d.).

- Pseudonatural Products for Chemical Biology and Drug Discovery - PMC - PubMed Central. (n.d.).

- Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PubMed Central. (n.d.).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).

- 5-amino-6-nitroisoindole-1,3-dione | CAS#:59827-85-9 | Chemsrc. (n.d.).

- 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene - the NIST WebBook. (n.d.).

- 1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-amine, 95% Purity, C14H20N2O2, 1 gram. (n.d.).

- 3,3,5,6,7-Pentamethyl-1-indanone - PubChem. (n.d.).

- (PDF) Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine - ResearchGate. (2020, March 18).

- 1-Amino-5-hydroxyaminopentane | C5H15N2O+ | CID 44123536 - PubChem - NIH. (n.d.).

- 5-Amino- | MedChemExpress (MCE) Life Science Reagents. (n.d.).

- (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem - NIH. (n.d.).

- Adamantan-1-amine;3,5-dimethyladamantan-1-amine | C22H38N2 | CID 66632708. (n.d.).

Sources

- 1. This compound CAS#: 255393-53-4 [amp.chemicalbook.com]

- 2. This compound CAS#: 255393-53-4 [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]

- 6. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

An In-depth Technical Guide to the Molecular Structure of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound. While this compound is documented in chemical databases, detailed characterization studies are not prevalent in peer-reviewed literature. Consequently, this document synthesizes foundational chemical principles with established analytical methodologies to present a robust, theoretical framework for its structural elucidation. We propose a plausible synthetic pathway, predict its spectroscopic and spectrometric signatures, and provide detailed, field-proven protocols for its empirical analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals requiring a deep understanding of this substituted indanamine's molecular architecture.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted indane derivative. The indane core, a bicyclic structure consisting of a fused benzene and cyclopentane ring, is a recognized scaffold in medicinal chemistry. The specific substitution pattern—five methyl groups, a nitro group, and an amine group—suggests a molecule with distinct steric and electronic properties that warrant detailed structural investigation.

Table 1: Compound Identification and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-amine | N/A |

| Synonyms | 5-Amino-7-nitro-1,1,3,3,6-pentamethylindane; 7-Nitro-1,1,3,3,6-pentamethylindan-5-ylamine | N/A |

| CAS Number | 255393-53-4 | N/A |

| Molecular Formula | C₁₄H₂₀N₂O₂ | N/A |

| Molecular Weight | 248.32 g/mol | N/A |

Proposed Synthetic Pathway

The synthesis of highly substituted indanes can be achieved through several established routes, most notably involving Friedel-Crafts reactions to construct the core ring system.[1][2][3] Subsequent functionalization via electrophilic aromatic substitution allows for the introduction of the nitro and amino moieties. A logical, multi-step synthesis is proposed below.

Figure 2: A comprehensive workflow for the structural elucidation of the target molecule.

Spectroscopic and Spectrometric Characterization (Predicted)

The following sections detail the expected outcomes from standard analytical techniques based on the known molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.0-7.2 | s | 1H | Ar-H (H-4) | Aromatic proton, singlet due to no adjacent protons. |

| ~3.5-4.0 | br s | 2H | -NH₂ | Amine protons, typically a broad singlet, chemical shift can vary. |

| ~2.3-2.5 | s | 3H | Ar-CH₃ (C6-Me) | Aromatic methyl group, singlet. |

| ~1.9-2.1 | s | 2H | -CH₂- (C2) | Methylene protons on the indane ring, singlet due to gem-dimethyl neighbors. |

| ~1.3-1.5 | s | 6H | C(CH₃)₂ (C3) | Two equivalent methyl groups, singlet. |

| ~1.2-1.4 | s | 6H | C(CH₃)₂ (C1) | Two equivalent methyl groups, singlet. |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~150-155 | Quaternary | Ar-C (C7a) | Aromatic carbon, deshielded by proximity to nitro and alkyl groups. |

| ~145-150 | Quaternary | Ar-C (C7) | Aromatic carbon directly attached to the electron-withdrawing nitro group. |

| ~140-145 | Quaternary | Ar-C (C5) | Aromatic carbon attached to the amine group. |

| ~135-140 | Quaternary | Ar-C (C3a) | Aromatic carbon at the ring junction. |

| ~130-135 | Quaternary | Ar-C (C6) | Aromatic carbon attached to a methyl group. |

| ~120-125 | Tertiary | Ar-CH (C4) | The only protonated aromatic carbon. |

| ~55-60 | Methylene | -CH₂- (C2) | Aliphatic methylene carbon. |

| ~40-45 | Quaternary | C(CH₃)₂ (C1) | Aliphatic quaternary carbon. |

| ~40-45 | Quaternary | C(CH₃)₂ (C3) | Aliphatic quaternary carbon. |

| ~30-35 | Methyl | C(CH₃)₂ (C1-Me) | Gem-dimethyl carbons. |

| ~30-35 | Methyl | C(CH₃)₂ (C3-Me) | Gem-dimethyl carbons. |

| ~18-22 | Methyl | Ar-CH₃ (C6-Me) | Aromatic methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint.

-

Expected Molecular Ion: For C₁₄H₂₀N₂O₂, the exact mass of the molecular ion [M]⁺• would be approximately 248.1525 m/z. High-resolution MS should confirm this value, thereby validating the molecular formula.

-

Predicted Fragmentation Pattern: Nitroaromatic compounds exhibit characteristic fragmentation pathways. [4][5]Key predicted fragments for this molecule include:

-

Loss of a methyl group (-15 Da): A common fragmentation for alkyl-substituted rings, leading to a fragment at ~233 m/z. This would be a highly stable benzylic-type cation.

-

Loss of the nitro group (-46 Da): Cleavage of the C-NO₂ bond would result in a fragment at ~202 m/z.

-

Loss of nitric oxide (-30 Da): Rearrangement followed by loss of NO is also common, giving a fragment at ~218 m/z.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

|---|---|---|---|

| 3490 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | A characteristic two-pronged peak for primary amines. [6] |

| 1640 - 1610 | N-H Scissoring | Primary Amine (-NH₂) | Bending vibration confirming the primary amine. [7] |

| 1580 - 1500 | NO₂ Asymmetric Stretch | Nitro Group (-NO₂) | Strong absorption, characteristic of aromatic nitro compounds. [6] |

| 1360 - 1320 | NO₂ Symmetric Stretch | Nitro Group (-NO₂) | Strong absorption, complementary to the asymmetric stretch. [7] |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Stretching of sp² C-H bonds. |

| 2980 - 2850 | C-H Stretch | Alkyl Groups (-CH₃, -CH₂) | Stretching of sp³ C-H bonds from the numerous methyl and methylene groups. |

| 1250 - 1180 | C-N Stretch | Aryl Amine | Stretching vibration for the aromatic carbon to nitrogen bond. |

Experimental Protocols

The following protocols describe standardized procedures for obtaining the analytical data required for structural confirmation.

Protocol: NMR Spectroscopic Analysis

Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D NMR spectra to map the complete molecular structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean glass vial. [8][9] * Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. [10][11] * Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for minimal peak width on the solvent resonance.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum using a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, increase the number of scans significantly (e.g., 1024 or more) and use a relaxation delay of 2-5 seconds.

-

2D NMR (COSY, HSQC, HMBC): Perform standard 2D experiments to establish proton-proton couplings (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC). These are critical for unambiguously assigning all signals.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS. Calibrate the ¹³C spectrum accordingly.

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

-

Correlate all 1D and 2D data to assemble the final molecular structure.

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To confirm the molecular weight, determine the elemental composition, and analyze the fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Gas Chromatograph (GC): Equip the GC with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 280°C and use helium as the carrier gas at a constant flow rate of 1 mL/min. [12] * Temperature Program: Begin at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

-

Mass Spectrometer (MS): Set the transfer line temperature to 290°C and the ion source temperature to 230°C. Operate in Electron Ionization (EI) mode at 70 eV.

-

-

Data Acquisition:

-

Inject 1 µL of the sample solution in splitless mode.

-

Acquire mass spectra over a range of 40-500 m/z.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (M⁺•) and determine its accurate mass (if using high-resolution MS).

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the predicted structure. [13]

-

Protocol: Single Crystal X-Ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure.

Methodology:

-

Crystal Growth:

-

The primary challenge is growing a single, diffraction-quality crystal (typically >0.1 mm in all dimensions) free of defects. [14] * Method: Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble (e.g., ethanol, ethyl acetate/hexane). [15] * Filter the solution into a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks in an undisturbed, vibration-free location. [16]2. Data Collection:

-

Carefully select and mount a suitable crystal on a goniometer head.

-

Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Integrate the intensities of the thousands of collected reflections.

-

Solve the phase problem using direct methods to generate an initial electron density map. [14] * Build an atomic model into the electron density map.

-

Refine the model computationally by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

-

Data Analysis:

-

Analyze the final structure to determine precise bond lengths, bond angles, and torsion angles.

-

Generate a thermal ellipsoid plot (e.g., ORTEP) to visualize the 3D structure.

-

For chiral molecules, the data can be used to determine the absolute configuration.

-

Conclusion

This technical guide provides a detailed framework for understanding and verifying the molecular structure of this compound. By integrating a proposed synthetic strategy with predicted spectroscopic data and standardized analytical protocols, this document serves as an essential resource for scientists engaged in the synthesis, characterization, or application of this and related substituted indane molecules. The methodologies described herein represent the gold standard for structural elucidation in modern chemical research.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction. BenchChem.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Li, W., et al. (2021). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters.

- Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.

- JEOL. (n.d.).

- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

- BenchChem. (2025).

- University of Alberta. (n.d.). NMR Sample Preparation. University of Alberta, Department of Chemistry.

- Cravotto, G., et al. (2013). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules.

- Western University. (2013). NMR Sample Preparation. Western University, Department of Chemistry.

- da Silva, F. M., et al. (2008). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters.

- Al-Naiema, I. M., & Stone, E. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PLoS ONE.

- Ejsing, C. S., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society.

- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.

- PrepChem. (n.d.). PREPARATION OF 5-NITRO-1,1,2,3,3-PENTAMETHYL INDANE. PrepChem.com.

- BenchChem. (2025).

- BenchChem. (2025). Unveiling Molecular Fingerprints: A Comparative FTIR Analysis of 4-Methoxy-2-nitroaniline. BenchChem.

- Bou-Hamdan, F. R., & Le, C. (2020).

- BenchChem. (2025).

- Van Aken, K., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.

- Trivedi, M. K., et al. (2016). FT-IR spectra of p-nitroaniline (a) control and (b) treated.

- Suzuki, J., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.

- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.

- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent Technologies.

- Wikipedia. (n.d.). X-ray crystallography.

- Mahto, A., et al. (2015). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA...

- Organic Chemistry Portal. (n.d.). Indane synthesis.

- Mary, Y. S., et al. (2014). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.

- Jasinski, J. P. (2023). How to grow crystals for X-ray crystallography. IUCrJ.

- Bey, K., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization.

- Gabriele, B., et al. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry – A European Journal.

- Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure.

- ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) IR Spectrum.

- Li, J., et al. (2017). One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. ChemistrySelect.

- user132514. (2022). Synthesis of a Substituted Indane. Chemistry Stack Exchange.

- Scribd. (n.d.).

- BenchChem. (2025).

- Johnson, E. (n.d.).

- Stoyanov, S., et al. (2013). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes.

- De Vent, A., et al. (2015). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1.

- Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison.

- Google Patents. (n.d.).

- Zhang, Y., et al. (2021). Nitration and flow chemistry. Journal of Flow Chemistry.

Sources

- 1. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. depts.washington.edu [depts.washington.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. Sample Preparation [nmr.chem.ualberta.ca]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 13. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. How To [chem.rochester.edu]

- 16. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine (CAS No: 255393-53-4). While specific experimental spectra for this compound are not widely published, this document leverages established principles of spectroscopic interpretation for structurally related molecules to predict its characteristic data across major analytical techniques. This guide is intended for researchers, chemists, and drug development professionals, offering detailed methodologies for data acquisition and a thorough rationale for the interpretation of expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The protocols and predictive analyses herein are designed to serve as a self-validating system for the empirical confirmation of the molecule's identity, purity, and structural features.

Introduction and Molecular Overview

This compound is a substituted indane derivative featuring a unique combination of functional groups that present both opportunities and challenges for spectroscopic analysis. The core structure is a bicyclic aromatic indane framework, heavily substituted with five methyl groups. The aromatic ring is further functionalized with a primary amine (-NH₂) and a nitro group (-NO₂). The molecular formula is C₁₄H₂₀N₂O₂ with a molecular weight of approximately 248.32 g/mol .[1]

The key structural features dictating its spectroscopic signature are:

-

A Sterically Hindered Aromatic System: The pentamethyl substitution creates significant steric strain, which can influence the electronic environment and conformation of the aromatic ring and its substituents.[2] This "steric inhibition of resonance" can affect the conjugation between the amino group's lone pair and the aromatic π-system, a phenomenon readily observable in NMR spectroscopy.[3]

-

Push-Pull Electronic Effects: The presence of a strong electron-donating group (the amino group) and a strong electron-withdrawing group (the nitro group) on the aromatic ring creates a "push-pull" system. This significantly impacts the electronic transitions, making techniques like UV-Vis spectroscopy particularly informative.[4][5]

-

A Primary Aromatic Amine: The -NH₂ group provides characteristic signals in both IR and ¹H NMR spectra.[6]

-

Multiple Methyl Groups: The five methyl groups, while structurally similar, are in distinct chemical environments (gem-dimethyl groups at positions 1 and 3, and a single methyl at position 6), which should be distinguishable, particularly in high-field ¹³C NMR.

This guide will deconstruct the predicted spectroscopic profile of this molecule and outline the experimental workflows necessary for its definitive characterization.

Figure 2: Integrated Workflow for Spectroscopic Characterization. This diagram outlines the process from data acquisition with four key techniques to the final, confirmed molecular structure.

Conclusion

While empirical data for this compound remains to be published, this guide establishes a robust predictive and methodological framework for its complete spectroscopic characterization. By systematically applying NMR, IR, MS, and UV-Vis spectroscopy and interpreting the results in the context of established chemical principles, researchers can unequivocally confirm the structure and purity of this complex molecule. The interplay between the sterically hindered indane core and the electronically active nitro and amine substituents makes this compound an excellent case study for the application of advanced spectroscopic techniques.

References

-

Title: 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines Source: MDPI URL: [Link]

-

Title: Spectroscopy Tutorial: Amines Source: University of Calgary URL: [Link]

-

Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

-

Title: Spectroscopy of Amines Source: Fiveable URL: [Link]

-

Title: Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity Source: MDPI URL: [Link]

-

Title: Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents Source: PubMed URL: [Link]

-

Title: Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents Source: ResearchGate URL: [Link]

Sources

- 1. This compound CAS#: 255393-53-4 [m.chemicalbook.com]

- 2. Sterically Hindered Amines - Enamine [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Research Applications of Substituted Nitroindanamines

This guide provides a comprehensive technical overview of the potential research applications of substituted nitroindanamines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a synthesized, expert perspective on the untapped potential of this molecular scaffold. We will explore the chemical rationale, delve into promising therapeutic targets, and provide actionable experimental protocols to empower your research and development endeavors.

Introduction: The Strategic Fusion of Indane, Amine, and Nitro Moieties

The indane ring system, a bicyclic hydrocarbon, serves as a rigid scaffold that has proven to be a valuable component in numerous biologically active compounds. Its constrained conformation offers a predictable orientation for appended functional groups, a desirable trait in rational drug design. The addition of an amine group to this scaffold gives rise to aminoindanes, a class of compounds known for their interactions with the central nervous system, particularly as modulators of monoamine transporters.[1][2]

The introduction of a nitro (NO₂) group is a strategic chemical modification. The nitro group is a powerful electron-withdrawing moiety and a bioisostere for other functional groups, capable of dramatically altering a molecule's pharmacokinetic and pharmacodynamic properties.[3] It is a well-known pharmacophore in antimicrobial agents and has been identified as a key functional group in compounds that exhibit inhibitory activity against enzymes crucial in neuropharmacology, such as monoamine oxidase (MAO).[3][4][5]

This guide posits that the combination of these three components—the rigid indane scaffold, the neuroactive amine, and the electronically and pharmacologically significant nitro group—creates a chemical entity, the substituted nitroindanamine, with compelling and underexplored potential, primarily in the field of neuropharmacology.

Core Research Application: Neuropharmacology

The primary therapeutic potential of substituted nitroindanamines lies in their predicted ability to modulate monoaminergic systems. This is based on the established activities of their constituent chemical precursors: aminoindanes are known to interact with monoamine transporters, while other nitro-aromatic compounds have demonstrated potent inhibition of monoamine oxidase.[2][4]

Mechanism of Action 1: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine.[6] Inhibition of these enzymes, particularly MAO-B, is a clinically validated strategy for treating Parkinson's disease, as it increases the available concentration of dopamine in the brain.[6]

The rationale for investigating nitroindanamines as MAO inhibitors is supported by studies on related structures. For instance, 7-nitroindazole, a nitro-substituted aromatic compound, has been shown to be an effective inhibitor of MAO.[4][5] This suggests that the nitro group itself can be a key interacting moiety within the enzyme's active site. The indane scaffold can be optimized to enhance binding affinity and selectivity for MAO-A or MAO-B.

A hypothetical mechanism for a selective nitroindanamine MAO-B inhibitor in a dopaminergic neuron is depicted below. By inhibiting MAO-B, the compound would prevent the breakdown of dopamine into its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), thereby increasing dopamine levels in the presynaptic terminal and enhancing dopaminergic signaling.

Figure 1: Proposed mechanism of a substituted nitroindanamine as a MAO-B inhibitor.

Mechanism of Action 2: Monoamine Transporter Modulation

Ring-substituted aminoindanes are known to act as substrates for monoamine transporters, promoting the release of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] This activity is similar to that of amphetamines and is the basis for the psychoactive effects of compounds like 5-iodo-2-aminoindan (5-IAI).[7]

The addition of a strong electron-withdrawing nitro group to the aromatic ring of an aminoindane could significantly alter its interaction with these transporters. Depending on its position, the nitro group could:

-

Modify Substrate Affinity: Change the binding affinity for DAT, NET, or SERT, potentially leading to greater selectivity.

-

Shift from Releaser to Inhibitor: Alter the mechanism from a substrate-releaser to a reuptake inhibitor, a profile more akin to traditional antidepressants (SSRIs, SNRIs).

-

Fine-Tune Potency: Modulate the potency of release or inhibition.

The table below summarizes the reported in vitro potencies of several well-characterized aminoindan derivatives at monoamine transporters, providing a baseline for comparison when evaluating novel nitroindanamine analogs.[2]

| Compound | Transporter | Release EC₅₀ (nM) | Selectivity Profile |

| 2-AI | DAT | 114 | DAT ≈ NET > SERT |

| NET | 123 | ||

| SERT | 1923 | ||

| MDAI | DAT | 590 | SERT ≈ NET > DAT |

| NET | 107 | ||

| SERT | 133 | ||

| MMAI | DAT | >10,000 | Highly SERT Selective |

| NET | >10,000 | ||

| SERT | 111 | ||

| 5-MeO-AI | DAT | 1290 | SERT Selective |

| NET | 344 | ||

| SERT | 61 |

Table 1: Monoamine Releasing Potencies of Aminoindan Derivatives. Data sourced from Simmler et al. (2014).[2]

Secondary Research Application: Antimicrobial Agents

While neuropharmacology represents the most promising avenue, the well-established role of the nitro group in antimicrobial drugs suggests a secondary application for nitroindanamines.[3] Nitroaromatic compounds often exert their antimicrobial effects by undergoing intracellular reduction to form cytotoxic reactive nitrogen species, which can damage microbial DNA and proteins.[3][8]

Furthermore, certain aminoindane derivatives have demonstrated antibacterial activity against clinically relevant pathogens like Acinetobacter baumannii and MRSA.[1] The combination of these two pharmacophores in a single molecule could lead to novel antimicrobial agents with a unique mechanism of action.

Experimental Protocols & Workflows

To validate the proposed applications, robust and reproducible experimental protocols are essential. The following sections detail self-validating methodologies for assessing the primary hypothesized mechanisms of action.

Protocol: In Vitro MAO-B Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the IC₅₀ of a test compound (e.g., a substituted nitroindanamine) against human monoamine oxidase-B.

Principle: MAO-B activity is measured by monitoring the production of hydrogen peroxide (H₂O₂) from the oxidative deamination of a substrate. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., Amplex Red), producing a fluorescent or colored product that can be measured over time.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Horseradish Peroxidase (HRP)

-

Amplex® Red reagent

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

-

Test Compounds (Substituted Nitroindanamines)

-

Positive Control Inhibitor (e.g., Selegiline)

-

96-well microplate (black, clear bottom for fluorescence)

-

Plate reader with fluorescence or absorbance capabilities

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Reaction Mixture Preparation: Prepare a working solution of Amplex Red and HRP in Assay Buffer according to the manufacturer's instructions.

-

Assay Plate Setup:

-

To appropriate wells, add 2 µL of the serially diluted test compound or control. For "No Inhibition" and "Blank" wells, add 2 µL of DMSO.

-

Add 50 µL of the MAO-B enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to all wells except the "Blank". Add 50 µL of Assay Buffer to the "Blank" wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add 50 µL of the MAO-B substrate solution (e.g., benzylamine) to all wells.

-

Kinetic Measurement: Immediately place the plate in the plate reader (pre-set to 37°C). Measure the increase in fluorescence (Ex/Em ~540/590 nm) or absorbance every 60 seconds for 30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the rates by subtracting the "Blank" rate from all other wells.

-

Calculate the percent inhibition for each test compound concentration relative to the "No Inhibition" (DMSO) control.

-

Plot percent inhibition versus log[Inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence that the neuronal nitric oxide synthase inhibitor 7-nitroindazole inhibits monoamine oxidase in the rat: in vivo effects on extracellular striatal dopamine and 3,4-dihydroxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of pentamethyl-indanamine derivatives

An In-Depth Technical Guide to the Predicted Biological Activity of Pentamethyl-Indanamine Derivatives

Abstract

The indanamine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a range of pharmacologically active compounds, particularly those targeting the central nervous system. This guide provides a comprehensive technical overview of the predicted biological activity of pentamethyl-indanamine derivatives. While direct experimental data on pentamethylated analogues are scarce in publicly accessible literature, this document synthesizes information from closely related, well-characterized compounds—primarily 2-aminoindane and its derivatives—to construct a scientifically rigorous predictive framework. We will explore the probable synthetic pathways, delve into the predicted mechanism of action at monoamine transporters, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for researchers aiming to validate these predictions. This guide is intended for researchers, scientists, and drug development professionals interested in the rational design and evaluation of novel psychoactive agents.

Introduction: The Indanamine Scaffold and the Hypothesis of Pentamethylation

The 2-aminoindane framework, a rigid analogue of phenethylamine, has been a subject of interest for decades. Its constrained structure locks the ethylamine side chain, providing a valuable tool for probing the pharmacophores of monoamine transporters and receptors. Derivatives like 5,6-methylenedioxy-2-aminoindane (MDAI) have been studied for their unique entactogenic effects, acting as selective serotonin and norepinephrine releasing agents.[1][2] These compounds have demonstrated the therapeutic potential and structural versatility of the indanamine core.

This guide addresses a novel chemical space: pentamethyl-indanamine derivatives. To date, there is a notable absence of published research specifically characterizing these compounds. Therefore, this document will proceed based on extrapolation from established SAR principles of related amphetamines and indanamines.[3][4][5] The addition of five methyl groups to the aromatic ring is hypothesized to significantly modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide will serve as a predictive roadmap for the synthesis and pharmacological evaluation of this unexplored class of molecules.

Chapter 1: Predicted Synthesis of Pentamethyl-Indanamine Derivatives

The synthesis of 2-aminoindane derivatives can be achieved through various routes. A common approach begins with an appropriately substituted indanone, which serves as a key intermediate.[1] For a pentamethyl-indanamine target, the synthesis would logically start from a pentamethyl-substituted phenylpropionic acid or a related precursor to form the pentamethyl-1-indanone.

One established method involves the conversion of 3-(3,4-methylenedioxyphenyl)propionic acid to its acid chloride, followed by heating to yield 5,6-methylenedioxy-1-indanone.[1] A similar intramolecular Friedel-Crafts acylation could be envisioned for a pentamethylated precursor. Subsequent steps would involve the formation of an oxime or a similar intermediate at the 2-position, followed by reduction to the primary amine. For instance, treatment of the indanone with amyl nitrite can afford a hydroxyimino ketone, which is then reduced to the 2-aminoindan using a catalyst like Palladium on carbon (Pd/C).[1]

More modern and enantioselective methods have also been developed, such as Palladium-catalyzed alkene carboamination reactions, which provide direct access to enantioenriched 2-aminoindanes from 2-allylphenyltriflate derivatives and aliphatic amines.[6][7] Adapting such a method would offer precise stereochemical control, which is crucial for pharmacological activity.

Visualizing a Potential Synthetic Workflow

The following diagram illustrates a generalized, hypothetical pathway for the synthesis of a pentamethyl-2-aminoindane derivative, adapted from known methodologies.

Caption: A generalized synthetic route to pentamethyl-2-aminoindane.

Chapter 2: Predicted Pharmacodynamics and Mechanism of Action

Based on the pharmacology of amphetamine and its rigid analogues, pentamethyl-indanamine derivatives are predicted to act as ligands for monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][5] The primary mechanism is expected to be the inhibition of neurotransmitter reuptake or the promotion of neurotransmitter release (i.e., acting as a substrate).

The extensive methylation of the aromatic ring will increase the lipophilicity of the molecule. This increased lipid solubility may enhance its ability to cross the blood-brain barrier. Furthermore, the electronic effects of the methyl groups (weakly electron-donating) and steric hindrance could influence binding affinity and selectivity for the different monoamine transporters. It is plausible that these derivatives would display potent activity at DAT and NET, a characteristic of psychomotor stimulants.[8]

Interaction at the Synapse

The core function of these compounds would be to increase the synaptic concentration of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. This is achieved by either blocking their re-entry into the presynaptic neuron or by reversing the direction of transport, effectively pumping them out of the neuron.[3] This surge in synaptic monoamines is responsible for the stimulant, euphoric, and entactogenic effects of related compounds.

Visualizing the Synaptic Mechanism

This diagram illustrates the predicted action of a pentamethyl-indanamine derivative at a dopaminergic synapse.

Caption: Predicted action at the dopaminergic synapse.

Chapter 3: Predicted Structure-Activity Relationships (SAR)

The biological activity of phenethylamine-type compounds is highly dependent on their structural features.[4][5][9] For pentamethyl-indanamine derivatives, we can predict the following SAR:

-

Aromatic Substitution : The five methyl groups are the most significant feature. Compared to unsubstituted 2-aminoindane, this will dramatically increase lipophilicity. This may lead to higher brain penetration but could also increase binding to off-target sites and alter metabolic pathways. The steric bulk of the methyl groups may influence the orientation of the molecule within the transporter binding pocket, potentially altering its affinity and whether it acts as an inhibitor or a releaser.

-

N-Alkylation : Adding alkyl groups to the primary amine (e.g., N-methyl, N-ethyl) typically modulates potency and selectivity. For instance, N-methylation of amphetamine to methamphetamine enhances its central stimulant effects.[8] A similar trend would be expected here, potentially increasing DAT/NET potency relative to SERT.

-

Stereochemistry : The stereocenter at the 2-position of the indane ring is critical. For many psychoactive compounds, one enantiomer is significantly more potent than the other. It is highly probable that the (S)-enantiomer of a pentamethyl-2-aminoindane would be more active at DAT and NET, similar to dextroamphetamine. Enantioselective synthesis would therefore be essential for developing a pharmacologically clean agent.[6][7]

Chapter 4: Preclinical Assessment - Experimental Protocols

To validate the predicted biological activity of novel pentamethyl-indanamine derivatives, a series of in vitro and in vivo assays are required.

In Vitro Assays: Target Engagement and Function

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compounds for DAT, NET, and SERT.

-

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from the transporter.

-

Protocol:

-

Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Add varying concentrations of the pentamethyl-indanamine test compound.

-

Incubate to allow for competitive binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.[10]

-

2. Neurotransmitter Uptake Inhibition Assay

-

Objective: To determine the functional potency (IC50) of the test compounds to inhibit neurotransmitter reuptake.

-

Principle: This assay measures the uptake of a radiolabeled neurotransmitter (or substrate) into cells expressing the target transporter. The ability of the test compound to block this uptake is quantified.[11][12][13]

-

Protocol:

-

Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates and allow them to form a confluent monolayer.[13]

-

Wash the cells with Krebs-Henseleit buffer (KHB).

-

Pre-incubate the cells with varying concentrations of the test compound for 5-10 minutes at room temperature.[11]

-

Initiate uptake by adding a buffer containing the test compound and a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[11]

-

Allow uptake to proceed for a short, defined period (e.g., 1-5 minutes).

-

Terminate the reaction by rapidly washing the cells with ice-cold KHB.[11]

-

Lyse the cells with a detergent (e.g., 1% SDS) and measure the intracellular radioactivity by scintillation counting.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Visualizing the In Vitro Assay Workflow

Caption: Workflow for in vitro characterization assays.

In Vivo Assay: Behavioral Effects

Locomotor Activity Assay

-

Objective: To assess the stimulant or depressant effects of the test compounds on spontaneous movement in rodents.[14]

-

Principle: CNS stimulants like amphetamine typically increase locomotor activity in an open-field arena. This assay quantifies movement (e.g., distance traveled, beam breaks) as a proxy for psychostimulation.[15][16][17]

-

Protocol:

-

Acclimate mice or rats to the testing room for at least 60 minutes before the experiment.[14]

-

Habituate the animals to handling and intraperitoneal (i.p.) injections of saline for 1-2 days.

-

On the test day, administer the test compound or vehicle (e.g., saline) via i.p. injection.

-

Immediately place the animal into an open-field activity chamber (e.g., a 40x40 cm box equipped with infrared photobeams).[14]

-

Record locomotor activity automatically using computer software for a set duration (e.g., 60-120 minutes), binning the data into 5-minute intervals.

-

Analyze the data to generate dose-response curves for total distance traveled, horizontal activity, and vertical activity (rearing). Compare the effects of the test compound to a positive control like d-amphetamine.[18]

-

Chapter 5: Additional Biological Activities and Future Directions

While the primary predicted activity of pentamethyl-indanamine derivatives is on monoamine transporters, the indane scaffold is known for a wide range of biological effects. Other potential activities that warrant investigation include:

-

Monoamine Oxidase (MAO) Inhibition: Amphetamine is a weak inhibitor of MAO.[9] It would be prudent to screen these new derivatives for inhibitory activity against MAO-A and MAO-B, as this could contribute to their overall pharmacological profile.[19][20][21][22]

-

Antimicrobial Activity: Some aminoindane and adamantanamine derivatives have shown antibacterial and antifungal properties.[23][24][25] Screening for antimicrobial activity could reveal unexpected therapeutic applications.

Future Directions

The development of pentamethyl-indanamine derivatives represents an exciting avenue for research. Key future steps should include:

-

Synthesis and Structural Confirmation: The first and most critical step is the successful synthesis and rigorous characterization (NMR, MS, X-ray crystallography) of these novel compounds.

-

In Vitro Profiling: Comprehensive screening using the binding and uptake assays described above to determine the affinity and functional potency at monoamine transporters.

-

In Vivo Behavioral Pharmacology: Detailed investigation of their effects on locomotion, as well as in more complex models assessing abuse liability (e.g., conditioned place preference, self-administration).

Conclusion

This guide has provided a predictive framework for understanding the biological activity of a novel class of compounds: pentamethyl-indanamine derivatives. By extrapolating from the rich pharmacology of related 2-aminoindanes and amphetamines, we hypothesize that these molecules will act as potent monoamine transporter ligands with significant CNS stimulant properties. The increased lipophilicity and steric bulk conferred by the five methyl groups are expected to be key modulators of this activity. The detailed synthetic strategies and experimental protocols outlined herein offer a clear path for researchers to test these hypotheses and explore the therapeutic and scientific potential of this uncharted chemical territory.

References

-

Wikipedia. MDAI. [Link]

-

Wolfe, J. P., et al. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. Journal of the American Chemical Society. [Link]

-

Wolfe, J. P., et al. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. PMC. [Link]

-

Release. Pharmacology - MDAI. [Link]

-

PubMed. (1995). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. [Link]

- Google Patents.

-

Frontiers in Pharmacology. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

-

DEA.gov. Characterization of the “Methylenedioxy-2-aminoindans”. [Link]

-

PubMed. (2016). Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats. [Link]

-

Scribd. Protocols For Measuring GlutamateUptake Dose-Response and KineticAssays in in Vitro and Ex Vivo Systems. [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Portland VA Medical Center. Locomotor Activity Test SOP. [Link]

-

PubMed. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. [Link]

-

Slideshare. (2016). Expt 11 Effect of drugs on locomotor activity using actophotometer. [Link]

-